2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-phenoxyethyl)pyridine-3-carboxamide
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-phenoxyethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-phenoxyethyl)pyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a sulfanyl reagent to introduce the sulfanyl group. This is followed by the reaction with N-(2-phenoxyethyl)pyridine-3-carboxamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-phenoxyethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions using nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions .
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-phenoxyethyl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-phenoxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine}: Similar structure but with an ethanamine group instead of the sulfanyl and carboxamide groups.
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile}: Contains an acetonitrile group instead of the sulfanyl and carboxamide groups.
Uniqueness
The uniqueness of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-phenoxyethyl)pyridine-3-carboxamide lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-phenoxyethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c21-16-11-13(20(22,23)24)12-27-19(16)30-18-15(7-4-8-26-18)17(28)25-9-10-29-14-5-2-1-3-6-14/h1-8,11-12H,9-10H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJEYMPCALSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=C(N=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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